2-[(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid is a complex organic compound with the molecular formula C20H16N2O5 It is known for its unique structure, which includes a furan ring, an aniline derivative, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the aniline derivative: This step involves the reaction of the furan ring with an aniline derivative, often through a nucleophilic substitution reaction.
Formation of the benzoic acid moiety: This can be done by reacting the intermediate product with a benzoic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts, high-throughput reactors, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring and aniline derivative can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and aniline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the furan ring, while reduction may yield reduced aniline derivatives.
Scientific Research Applications
2-[(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-{[(2-Furylmethyl)amino]carbonyl}phenyl)carbonyl]benzoic acid
- 2-[(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-carbonyl]phenylacetic acid
Uniqueness
2-[(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid is unique due to its specific combination of a furan ring, an aniline derivative, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-[[3-(furan-2-ylmethylcarbamoyl)phenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-18(21-12-15-7-4-10-27-15)13-5-3-6-14(11-13)22-19(24)16-8-1-2-9-17(16)20(25)26/h1-11H,12H2,(H,21,23)(H,22,24)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZPAODNKBWJRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.